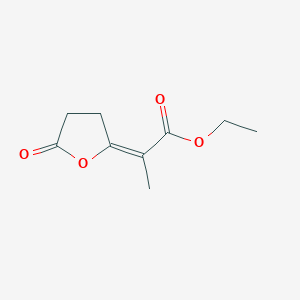
ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate typically involves the condensation of ethyl acetoacetate with furfural under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the furan ring. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-2-(5-oxodihydro-2(3H)-furanylidene)propanoate can be compared with other furan derivatives such as:
Furfural: A simpler furan derivative used in the synthesis of various chemicals.
Furan-2-carboxylic acid: Another furan derivative with different reactivity and applications.
Ethyl furan-2-carboxylate: Similar in structure but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of the furan ring and ester group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
ethyl (2E)-2-(5-oxooxolan-2-ylidene)propanoate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)6(2)7-4-5-8(10)13-7/h3-5H2,1-2H3/b7-6+ |
InChI-Schlüssel |
SWYAVRCNRKUMBB-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CCC(=O)O1)/C |
Kanonische SMILES |
CCOC(=O)C(=C1CCC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


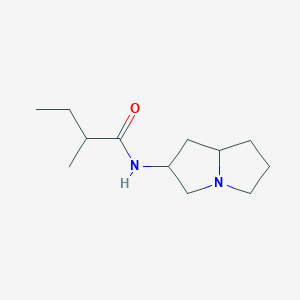
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
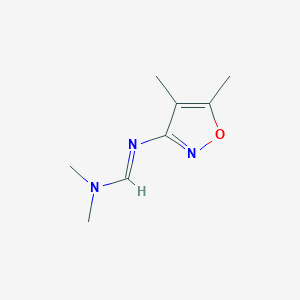
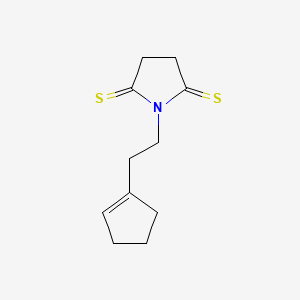
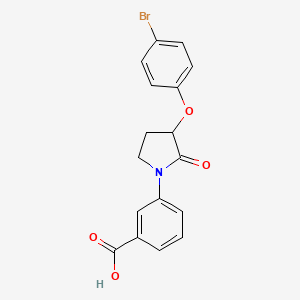


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)

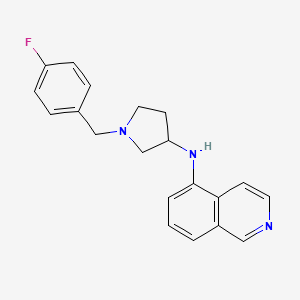
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
